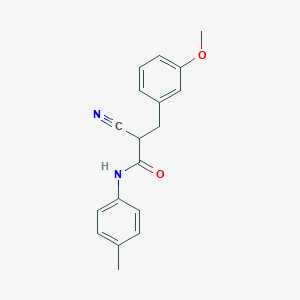

2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide

Description

Properties

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-8-16(9-7-13)20-18(21)15(12-19)10-14-4-3-5-17(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBDCLLNLRCIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves the reaction of 3-methoxybenzaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Research indicates that 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide exhibits significant biological activities, particularly in the context of cancer research. The compound's mechanisms of action include:

- Induction of Apoptosis : Promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Tumor Cell Proliferation : Effectively reduces the proliferation of various cancer cell lines.

- Targeting Specific Pathways : Interacts with pathways involved in cell survival and apoptosis, although detailed molecular targets remain to be fully elucidated.

Antitumor Activity

Recent studies have demonstrated the compound's potent cytotoxic effects against various human cancer cell lines. The following table summarizes key findings from these experiments:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induces apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 10 | Inhibits cell cycle progression |

| HeLa (Cervical Cancer) | 12 | Promotes oxidative stress |

These results indicate a promising profile for the compound as a potential therapeutic agent against multiple cancer types.

Case Studies

- Case Study 1 : In vitro studies on MCF7 cells revealed that treatment with this compound led to a significant decrease in cell viability, correlating with increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

- Case Study 2 : A xenograft model using A549 cells demonstrated that administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential efficacy in vivo.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests it may offer protection against neuronal damage in models of neurodegenerative diseases. The neuroprotective activity is believed to be mediated through the inhibition of oxidative stress and modulation of signaling pathways involved in neuronal survival.

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has shown antimicrobial activity against various bacterial strains. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses potential as an antimicrobial agent, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism by which 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The cyano group is known to participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide can be elucidated by comparing it with analogous compounds reported in the literature. Below is a detailed analysis:

Structural Analogues

Functional and Structural Insights

Substituent Effects on Reactivity and Stability: The cyano group (–CN) in the target compound may enhance electrophilicity compared to chloro (–Cl) or methoxy (–OCH₃) substituents in analogues (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) . Methoxy vs.

Hydrogen Bonding and Crystal Packing :

- The target compound’s amide (–CONH–) group likely participates in N–H⋯O hydrogen bonds , similar to 3-Chloro-N-(4-methoxyphenyl)propanamide, which forms homodromic chains via N–H⋯O and C–H⋯O interactions .

- In contrast, N-{2-[N-(4-methylphenyl)oxamoyl]-phenyl}propanamide forms R₂²(14) and R₂²(18) hydrogen-bonded rings , stabilizing its crystal lattice .

Biological Activity: While the target compound lacks reported bioactivity, structural analogues with sulfonyl and acetyl groups (e.g., compounds 4–6 in ) exhibit antibacterial and antifungal properties. For instance, compound 6 in showed significant inhibition against Pseudomonas aeruginosa . The trifluoromethyl (–CF₃) group in (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide () is associated with metabolic stability in pharmaceuticals, suggesting that similar modifications could enhance the target compound’s drug-like properties .

Physical and Chemical Properties

Biological Activity

2-Cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide is an organic compound with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of approximately 294.35 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound includes:

- A cyano group ()

- A methoxyphenyl group ()

- A methylphenyl group ()

These functional groups contribute to the compound's reactivity and biological activity through various mechanisms, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Notably, a study reported that structural analogs of this compound exhibited significant growth inhibition with IC50 values ranging from 20 µM to 49.85 µM, indicating its potential as an anticancer agent . The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

The biological activity of this compound is believed to result from its interactions with specific molecular targets:

- Enzyme Inhibition : The cyano group can participate in nucleophilic addition reactions, which may inhibit certain enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Binding : The methoxy and methyl groups influence the binding affinity to biological receptors, potentially modulating signaling pathways involved in inflammation and tumor progression .

Study on Antimicrobial Effects

In a recent study examining a series of synthesized derivatives, the compound demonstrated a spectrum of antimicrobial activity against various strains. The results indicated that modifications to the methoxy and methyl groups could enhance its efficacy against specific pathogens .

Study on Anticancer Properties

Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions could significantly increase potency against cancer cell lines. For instance, derivatives with additional functional groups showed improved IC50 values compared to the parent compound .

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide?

- Methodological Answer : The compound can be synthesized via a multi-step amide coupling reaction. A common approach involves:

- Step 1 : Activation of the carboxylic acid precursor (e.g., 3-(3-methoxyphenyl)propanoic acid) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane .

- Step 2 : Reaction with the amine component (e.g., 4-methylaniline) under nitrogen atmosphere at room temperature for 12–24 hours.

- Step 3 : Purification via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize side products like unreacted starting materials.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and assess resonance splitting patterns (e.g., methoxy group at δ 3.8 ppm, cyano group at δ 120–130 ppm in ) .

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane mixtures. Analyze bond lengths (e.g., C=O at ~1.23 Å) and torsion angles to confirm stereoelectronic effects .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .

- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services for incineration .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, providing the compound’s Safety Data Sheet (SDS) .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- logP Calculation : Use software like MarvinSketch or ACD/Labs with correction factors (e.g., +3 CM for hydrogen bonding from the cyano group, –2 CM for branching effects). Validate with experimental HPLC retention times .

- Solubility Prediction : Apply the Hansen Solubility Parameters (HSP) to model solubility in solvents like DMSO or acetonitrile. Cross-check with experimental saturation curves .

Q. What strategies are effective in elucidating the reaction mechanism for its synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and energy barriers for key steps (e.g., amide bond formation) using Gaussian or ORCA software. Compare activation energies for alternative pathways .

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in reactive sites (e.g., amine protons) to study rate-determining steps via -NMR monitoring .

Q. How do intermolecular interactions in the crystal lattice influence its stability?

- Methodological Answer :

- Hydrogen Bonding Analysis : Identify classical N–H···O and non-classical C–H···O interactions using Mercury software. Calculate interaction energies (e.g., –15 kJ/mol for N–H···O) .

- Packing Motifs : Analyze unit cell parameters (e.g., a-axis chain propagation) and π-π stacking distances (e.g., ~4.8 Å between aromatic rings) to assess thermal stability via DSC .

Q. How can structural analogs be designed to modify biological activity?

- Methodological Answer :

- Substituent Modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Use Suzuki-Miyaura cross-coupling for aryl diversification .

- Bioisosteric Replacement : Substitute the cyano group with a trifluoromethyl group to improve metabolic stability. Validate via in vitro cytochrome P450 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.